4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to a class of isoindole derivatives, which are of significant interest due to their biological activities and utility in drug development. The compound's structure includes a hexanoic acid chain, a methyl group, and a ketone functional group linked to an isoindole moiety.
The synthesis and characterization of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid have been documented in various scientific studies and patents. Notably, methods involving hydroformylation and Fischer indole synthesis have been explored to create related isoindole structures, indicating a robust interest in this chemical family for pharmaceutical applications .
This compound can be classified as an organic acid due to the presence of the carboxylic acid functional group. It also falls under the category of heterocyclic compounds because of the isoindole structure, which consists of a fused benzene and pyrrole ring system.
The synthesis of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can be approached through several methods:
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and pH to optimize yield and selectivity towards the desired isomer. NMR spectroscopy is commonly employed for structural confirmation during synthesis .
The molecular formula for this compound is , with a molecular weight of approximately 219.27 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques like NMR and mass spectrometry for further confirmation of its structure.
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can participate in various chemical reactions typical for carboxylic acids and isoindoles:
Reactions involving this compound often require specific catalysts or reagents to facilitate the transformation while minimizing side reactions. Monitoring these reactions using chromatographic techniques ensures purity and yield optimization .
Studies have indicated that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in specific cancer cell lines . Further research is necessary to elucidate the precise pathways involved.
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is expected to be a solid at room temperature with moderate solubility in polar solvents due to its carboxylic acid group.
Key chemical properties include:
Relevant data from analytical studies provide insights into its reactivity profile, which is crucial for predicting behavior in biological systems .
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a promising candidate for future therapeutic applications .
The isoindole moiety, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties and structural rigidity. This heterocyclic system provides a stable hydrophobic core that facilitates specific interactions with biological targets, particularly through hydrogen bonding and π-stacking interactions. The 1-oxo-2,3-dihydro-1H-isoindol-2-yl derivative present in 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid enhances these molecular recognition properties through its planar conjugated system and polarized carbonyl group [1] [6].
The structural significance of this moiety is exemplified in advanced drug development programs targeting prostanoid receptors. Research demonstrates that isoindole-containing compounds like GW627368X function as potent and selective competitive antagonists of prostanoid EP4 receptors due to optimal steric and electronic complementarity between the isoindole pharmacophore and the receptor binding pocket [6]. The electron-deficient nature of the isoindolinone system facilitates specific interactions with amino acid residues in the active site, while the fused aromatic system provides structural stability essential for maintaining binding conformation. Isoindole derivatives have demonstrated diverse biological activities, including antioxidant effects and anticancer potential, as evidenced by investigations into structurally related compounds that exhibit radical scavenging capabilities and efficacy against cancer cell lines [4].
Table 1: Key Structural Features of the Isoindole Moiety in Bioactive Compounds
Structural Element | Physicochemical Property | Biological Significance |
---|---|---|
Fused Bicyclic System | Enhanced planarity and rigidity | Improved target binding affinity and selectivity |
Carbonyl Group (1-oxo) | Hydrogen bond acceptor capacity | Facilitates specific interactions with biological targets |
Aromatic Benzene Ring | Hydrophobicity and π-electron density | Enables π-stacking interactions with receptor aromatic residues |
Imide Functionality | Dipolar character and electron deficiency | Influences electronic distribution and binding kinetics |
The hexanoic acid chain in 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid represents a strategically important functional group that significantly influences both the physicochemical properties and biological activity of the compound. With a molecular formula of C₁₅H₁₉NO₃ and molecular weight of 261.32 g/mol, this compound features a branched aliphatic carboxylic acid moiety that enhances water solubility through ionization under physiological conditions while maintaining sufficient lipophilicity for membrane penetration [1] [3]. The 4-methyl substituent on the hexanoic acid chain introduces steric effects that may influence conformational flexibility and metabolic stability.
In drug design, hexanoic acid derivatives serve multiple critical functions. The carboxylic acid group provides a site for salt formation, potentially improving crystallinity and formulation properties, while also serving as a handle for prodrug design through esterification strategies. Additionally, this functional group enables the formation of critical ionic and hydrogen bonding interactions with biological targets, as evidenced in receptor-ligand binding studies of structurally similar compounds [3]. The optimal chain length (six carbon atoms) balances hydrophilic-lipophilic properties to enhance bioavailability, as shorter chains may reduce lipophilicity excessively while longer chains may decrease aqueous solubility. Furthermore, the branched methyl group at the 4-position may protect against rapid β-oxidation, potentially extending the compound's metabolic half-life compared to straight-chain analogues [1].
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (CAS Registry Number: 866144-55-0) emerged as a compound of significant research interest in the early 21st century, first appearing in chemical literature and catalogs around 2004-2005. Its structural design reflects a strategic hybridization approach that combines the biologically relevant isoindolinone scaffold with a lipophilic hexanoic acid chain, representing an evolution from earlier isoindole derivatives investigated for their analgesic, anti-inflammatory, and cardiovascular activities [1] [4].
The compound was developed against a backdrop of growing interest in isoindolinone-based therapeutics, exemplified by patented molecules such as 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (lenalidomide) for hematological malignancies . While distinct from lenalidomide's glutarimide structure, 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid shares the critical isoindolinone pharmacophore, suggesting potential applications in similar therapeutic domains. Its emergence coincided with significant advances in understanding the biological importance of isoindole derivatives, particularly their interactions with prostanoid receptors and other signaling proteins [6].
Table 2: Research Timeline of Key Isoindole Derivatives
Time Period | Research Milestone | Representative Compound |
---|---|---|
1970s | Early investigation of isoindole derivatives for analgesic and anti-inflammatory applications | 1-Oxo-2-substituted isoindoline derivatives |
Late 1980s-1990s | Development of isoindolinone derivatives for cardiovascular indications | Isoindolin-1-one antiarrhythmic agents |
Early 2000s | Exploration of isoindole nootropic and anxiolytic activities | 2,3-Dihydro-1H-isoindol-1-one derivatives |
Mid-2000s | Design of isoindole-containing receptor antagonists | GW627368X (EP4 receptor antagonist) |
2005-Present | Investigation of hybrid isoindole-carboxylic acid structures | 4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid |
The synthesis and commercial availability of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid through specialty chemical suppliers (e.g., BLD Pharmatech, Sigma-Aldrich) with documented purity specifications (typically ≥90%) facilitated its investigation in various research contexts [1] [2] [5]. Early research focused on its physicochemical characterization and synthetic methodology development, while more recent investigations have explored its potential as a synthetic intermediate for more complex molecules and as a structural motif in medicinal chemistry campaigns targeting various disease pathways [4]. The compound continues to serve as a valuable template for structure-activity relationship studies aimed at optimizing isoindole derivatives for enhanced biological activity and improved pharmacokinetic profiles.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1